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Compound of Interest

Compound Name: INY-03-041

Cat. No.: B1192912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of INY-03-041, a

potent, PROTAC-based pan-AKT degrader. The document outlines the quantitative

biochemical affinity of INY-03-041 for the three AKT isoforms—AKT1, AKT2, and AKT3—details

the experimental methodologies used for this determination, and visualizes key pathways and

workflows.

Biochemical Selectivity and Potency
INY-03-041 is a heterobifunctional degrader that links the ATP-competitive AKT inhibitor GDC-

0068 (Ipatasertib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the

degradation of AKT proteins.[1][2][3] Biochemical assays have demonstrated that INY-03-041 is

a potent pan-AKT inhibitor, with comparable inhibitory activity against all three AKT isoforms.[1]

[4]

The inhibitory activity of INY-03-041 was determined using a fluorescence resonance energy

transfer (FRET)-based assay.[1][4][5] The half-maximal inhibitory concentrations (IC50) reveal

nanomolar potency against each isoform, indicating that INY-03-041 effectively inhibits AKT1,

AKT2, and AKT3.

Table 1: Biochemical Inhibition of AKT Isoforms by INY-
03-041
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Isoform IC50 (nM)

AKT1 2.0[1][2][4]

AKT2 6.8[1][2][4]

AKT3 3.5[1][2][4]

In addition to its activity against AKT isoforms, the broader kinase selectivity of INY-03-041 was

assessed against a panel of 468 kinases using the KINOMEscan technology.[1][4] The results

indicated a similar selectivity profile to its parent inhibitor, GDC-0068.[1][4] While potent in vitro

inhibition of known GDC-0068 off-targets S6K1 (IC50 = 37.3 nM) and PKG1 (IC50 = 33.2 nM)

was observed, cellular studies did not show degradation of these kinases.[4][5]

Experimental Protocols
Biochemical Kinase Inhibition Assay (FRET-based)
The determination of the IC50 values for INY-03-041 against AKT1, AKT2, and AKT3 was

performed using a commercially available fluorescence resonance energy transfer (FRET)-

based assay (Invitrogen, Z'-Lyte).[1][4]

Principle: This assay measures the inhibition of kinase activity by quantifying the

phosphorylation of a FRET-peptide substrate. The kinase transfers the gamma-phosphate from

ATP to a serine or threonine residue on the substrate. This phosphorylation event prevents a

site-specific protease from cleaving the substrate. The uncleaved, phosphorylated substrate

results in a high FRET signal, while the cleaved, unphosphorylated substrate yields a low

FRET signal. The degree of inhibition is proportional to the FRET signal.

General Protocol:

Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, ATP, FRET-peptide

substrate specific for AKT, and the test compound (INY-03-041) at various concentrations.

Reaction Setup: The kinase, peptide substrate, and varying concentrations of INY-03-041
are incubated together in a microplate well.

Initiation: The kinase reaction is initiated by the addition of ATP.
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Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Development: A development reagent containing a site-specific protease is added to the

wells. The protease cleaves only the unphosphorylated substrate.

Detection: The fluorescence is measured at two wavelengths (emission and excitation) to

determine the FRET ratio.

Data Analysis: The FRET ratios are plotted against the inhibitor concentration, and the IC50

value is calculated using a suitable curve-fitting model.

Signaling Pathway and Experimental Workflow
AKT Signaling Pathway
The PI3K/AKT signaling cascade is a critical regulator of numerous cellular processes,

including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway

is a common feature in many cancers.
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Caption: Simplified PI3K/AKT signaling pathway.
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Experimental Workflow for Determining AKT Degrader
Activity
The following diagram illustrates the typical workflow to characterize a PROTAC-based AKT

degrader like INY-03-041.
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Caption: Workflow for characterizing INY-03-041.

In cellular contexts, such as the triple-negative breast cancer cell line MDA-MB-468, INY-03-
041 induces potent, dose-dependent degradation of all three AKT isoforms.[1][4] This

degradation is sustained, leading to prolonged inhibition of downstream signaling pathways.[1]

[6] The anti-proliferative effects of INY-03-041 have been shown to be more potent than its
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parent inhibitor, GDC-0068, highlighting the potential advantages of a degradation-based

therapeutic strategy.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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